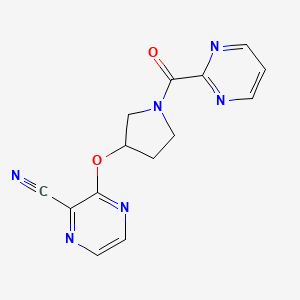

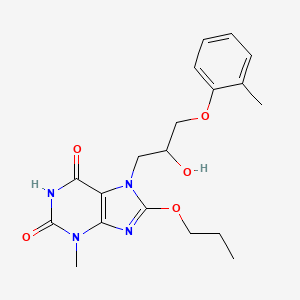

![molecular formula C18H25NO7S B2703716 Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate CAS No. 946315-15-7](/img/structure/B2703716.png)

Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a solid compound with a color that is either colorless or light yellow . It is widely used in organic synthesis reactions, often serving as an intermediate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the title molecule of a related compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis

The chemical reactions of similar compounds have been explored. For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Physical and Chemical Properties Analysis

The compound is a solid and has a color that is either colorless or light yellow . Its chemical formula is C10H8O4, and its molecular weight is 192.17 grams per mole .科学的研究の応用

Microwave-assisted Synthesis and Biological Activity

Research by Karaman et al. (2016) highlights the microwave-assisted synthesis of sulfonyl hydrazone compounds featuring piperidine derivatives. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity. The study emphasizes the importance of the sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry, exploring their potential in treating conditions that benefit from antioxidant and anticholinesterase activities (Karaman et al., 2016).

Anticancer Applications

Rehman et al. (2018) synthesized propanamide derivatives bearing a piperidine-4-carboxylic acid ethyl ester to evaluate them as potential anticancer agents. This study signifies the role of piperidine derivatives in developing new therapeutic agents targeting cancer, underscoring the compound's versatility in medicinal applications (Rehman et al., 2018).

Novel Synthesis Techniques

Indumathi, Kumar, and Perumal (2007) introduced a four-component tandem protocol for the stereoselective synthesis of highly functionalized [1,4]-thiazines, showcasing the compound's utility in facilitating complex organic reactions. This research provides insights into innovative synthesis strategies that could be applied in pharmaceutical development and other areas of organic chemistry (Indumathi, Kumar, & Perumal, 2007).

Analytical Derivatization for Liquid Chromatography

Wu et al. (1997) developed a new sulfonate reagent for analytical derivatization in liquid chromatography, enhancing the detection sensitivity for various analytes. This work demonstrates the compound's application in improving analytical methods, which is crucial for pharmaceutical analysis and environmental monitoring (Wu et al., 1997).

Stereospecific Microbial Reduction

Guo et al. (2006) explored the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, highlighting its application in producing stereospecific compounds. This research underlines the significance of biocatalysis in achieving high stereoselectivity in synthetic processes, which is invaluable for the development of drugs and other chiral substances (Guo et al., 2006).

作用機序

特性

IUPAC Name |

ethyl 1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO7S/c1-2-23-18(20)14-6-8-19(9-7-14)27(21,22)11-3-10-24-15-4-5-16-17(12-15)26-13-25-16/h4-5,12,14H,2-3,6-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRUNFPDGGENPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-3-pentanamidobenzofuran-2-carboxamide](/img/structure/B2703634.png)

![5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2703637.png)

![1-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride](/img/structure/B2703638.png)

![4-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2703641.png)

![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2703642.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2703644.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2703646.png)

![(4R)-3-[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]-1,3-thiazolidine-4-carbonitrile](/img/structure/B2703648.png)

![5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2703649.png)